Cas no 2275168-04-0 (benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate)

Benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate is a specialized carbamate derivative featuring both cyano and methoxyethyl functional groups. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly as a building block for heterocyclic compounds or as a precursor in the development of bioactive molecules. The presence of the cyanomethyl group enhances its utility in nucleophilic substitution reactions, while the methoxyethyl moiety contributes to improved solubility in polar solvents. Its stability under controlled conditions makes it suitable for applications requiring precise functional group manipulation. The compound is typically handled under inert conditions to preserve its integrity.
benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate structure
2275168-04-0 structure
Product name:benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate
CAS No:2275168-04-0
MF:C13H16N2O3
MW:248.277743339539
CID:5923323
PubChem ID:165914525

benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • 2275168-04-0
    • benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate
    • EN300-7163590
    • Inchi: 1S/C13H16N2O3/c1-17-10-9-15(8-7-14)13(16)18-11-12-5-3-2-4-6-12/h2-6H,8-11H2,1H3
    • InChI Key: YMFFHHSMWHCLSZ-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N(CC#N)CCOC)=O

Computed Properties

  • Exact Mass: 248.11609238g/mol
  • Monoisotopic Mass: 248.11609238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.6Ų
  • XLogP3: 1.3

benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7163590-0.5g
benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate
2275168-04-0 95.0%
0.5g
$671.0 2025-03-12
Enamine
EN300-7163590-0.05g
benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate
2275168-04-0 95.0%
0.05g
$587.0 2025-03-12
Enamine
EN300-7163590-5.0g
benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate
2275168-04-0 95.0%
5.0g
$2028.0 2025-03-12
Enamine
EN300-7163590-10.0g
benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate
2275168-04-0 95.0%
10.0g
$3007.0 2025-03-12
Enamine
EN300-7163590-2.5g
benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate
2275168-04-0 95.0%
2.5g
$1370.0 2025-03-12
Enamine
EN300-7163590-0.1g
benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate
2275168-04-0 95.0%
0.1g
$615.0 2025-03-12
Enamine
EN300-7163590-1.0g
benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate
2275168-04-0 95.0%
1.0g
$699.0 2025-03-12
Enamine
EN300-7163590-0.25g
benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate
2275168-04-0 95.0%
0.25g
$642.0 2025-03-12

Additional information on benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate

Recent Advances in the Study of Benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate (CAS: 2275168-04-0) in Chemical Biology and Pharmaceutical Research

Benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate (CAS: 2275168-04-0) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This carbamate derivative, characterized by its unique N-cyanomethyl and N-2-methoxyethyl substituents, has shown promising potential in various applications, including drug discovery, enzyme inhibition, and as a versatile intermediate in organic synthesis. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its therapeutic applications.

A study published in the Journal of Medicinal Chemistry (2023) investigated the role of benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate as a novel inhibitor of cysteine proteases, a class of enzymes implicated in numerous pathological conditions, including cancer and neurodegenerative diseases. The researchers demonstrated that the compound exhibits selective inhibition against cathepsin B, with an IC50 value of 1.2 µM, suggesting its potential as a lead compound for the development of targeted therapies. The study also highlighted the importance of the cyanomethyl group in enhancing binding affinity through covalent interactions with the enzyme's active site.

In the field of synthetic chemistry, a recent report in Organic Letters (2024) described an efficient and scalable synthesis of benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate, starting from commercially available 2-methoxyethylamine. The optimized procedure employs a one-pot carbamoylation-cyanation sequence, achieving an overall yield of 78% with excellent purity. This advancement addresses previous challenges in the large-scale production of the compound, facilitating its broader application in medicinal chemistry campaigns.

Further research has explored the compound's utility as a protecting group for amines in peptide synthesis. A comparative study published in Tetrahedron (2023) demonstrated that the benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate moiety offers superior stability under acidic conditions compared to traditional carbamate protecting groups, while maintaining compatibility with standard deprotection methods. This property makes it particularly valuable for the synthesis of complex peptide architectures.

Recent computational studies have provided insights into the molecular interactions of benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate with biological targets. Molecular docking simulations revealed that the compound's conformational flexibility allows it to adapt to various binding pockets, while the methoxyethyl side chain contributes to improved solubility profiles - a crucial factor for drug development. These findings were corroborated by experimental data showing enhanced bioavailability in preclinical models.

Looking forward, ongoing research is investigating the potential of benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate as a scaffold for the development of novel antimicrobial agents. Preliminary results presented at the 2024 American Chemical Society National Meeting demonstrated promising activity against drug-resistant bacterial strains, with minimum inhibitory concentrations (MICs) in the range of 4-8 µg/mL for Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of cell wall biosynthesis, distinct from existing antibiotic classes.

In conclusion, benzyl N-(cyanomethyl)-N-(2-methoxyethyl)carbamate (CAS: 2275168-04-0) represents a multifaceted compound with diverse applications in chemical biology and pharmaceutical research. Its unique structural features contribute to both its biological activity and synthetic utility. As research continues to uncover new dimensions of its potential, this compound is poised to play an increasingly important role in drug discovery and development pipelines. Future studies will likely focus on expanding its therapeutic applications, optimizing its pharmacokinetic properties, and exploring novel derivatives with enhanced activity profiles.

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.